![molecular formula C20H18N4O2S2 B2640774 N-(1,3-benzothiazol-2-yl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide CAS No. 688336-44-9](/img/structure/B2640774.png)
N-(1,3-benzothiazol-2-yl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1,3-benzothiazol-2-yl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide, also known as BZS-2, is a novel compound that has attracted significant interest in the scientific community due to its potential applications in various fields such as medicine, agriculture, and industry. BZS-2 is a sulfanylacetamide derivative, which contains a benzothiazole ring and an imidazole ring, both of which are known to possess biological activity.
Scientific Research Applications
Antimycotic Applications
Several studies have focused on the antimycotic properties of sertaconazole, a compound featuring an imidazole ring similar to the one in your query. Sertaconazole has demonstrated effectiveness in treating various fungal infections:
- It has been successfully used in treating Pityriasis versicolor, cutaneous dermatophytosis, and superficial mycoses caused by Candida albicans, showing high efficacy and safety with no recorded undesirable effects during the trials (Nasarre et al., 1992); (Pedragosa et al., 1992); (Umbert et al., 1992).
Sensitizing Capacity and Safety
Research also includes the study of sensitizing capacity and safety profile of antimycotic compounds like sertaconazole in treating cutaneous mycoses. This indicates a focus on ensuring that therapeutic agents are not only effective but also well-tolerated by patients (Romaguera et al., 1992).
Metabolism and Pharmacokinetics
Studies on the metabolism and pharmacokinetics of compounds like SB-649868, an orexin receptor antagonist, provide insights into how these compounds are processed in the human body, which is crucial for understanding their therapeutic potential and safety profiles (Renzulli et al., 2011).
properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S2/c1-2-26-15-9-7-14(8-10-15)24-12-11-21-20(24)27-13-18(25)23-19-22-16-5-3-4-6-17(16)28-19/h3-12H,2,13H2,1H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSIMRLKKUFSQIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzothiazol-2-yl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.